2-Isobutyl-gamma-valerolactone

Structure–odor relationship γ-Lactone aroma Alkyl branching effect

2-Isobutyl-gamma-valerolactone (CAS 72845-84-2) is a chiral, disubstituted γ-lactone (dihydrofuran-2(3H)-one) with the specific (3R,5R) absolute configuration, bearing an isobutyl group at the α-position and a methyl group at the γ-position. It belongs to the broader family of α-alkyl-γ-butyrolactones, a class historically investigated for fragrance applications due to pronounced structure–odor relationships.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 72845-84-2
Cat. No. B12695627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-gamma-valerolactone
CAS72845-84-2
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)O1)CC(C)C
InChIInChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1
InChIKeyLOSCWWBVSMNURE-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-gamma-valerolactone (CAS 72845-84-2): Chemical Class, Stereochemistry, and Procurement Context


2-Isobutyl-gamma-valerolactone (CAS 72845-84-2) is a chiral, disubstituted γ-lactone (dihydrofuran-2(3H)-one) with the specific (3R,5R) absolute configuration, bearing an isobutyl group at the α-position and a methyl group at the γ-position . It belongs to the broader family of α-alkyl-γ-butyrolactones, a class historically investigated for fragrance applications due to pronounced structure–odor relationships [1]. As a C9H16O2 lactone with a molecular weight of 156.22 g/mol and a boiling point of 231.8 °C at 760 mmHg , it occupies a molecular weight range frequently associated with useful olfactory properties in lactone odorants, where optimal carbon numbers center around 10 [1].

Why 2-Isobutyl-gamma-valerolactone Cannot Be Substituted with Generic γ-Lactones or Unspecified Stereoisomers


Substitution of 2-Isobutyl-gamma-valerolactone with generic γ-valerolactone, γ-decalactone, or other in-class lactones is scientifically unsound because the specific combination of α-isobutyl branching, γ-methyl substitution, and the defined (3R,5R) stereochemistry collectively govern both its physicochemical properties and its biological or organoleptic profile. Early structure–activity relationship (SAR) studies across 58 γ-butyrolactone derivatives demonstrated that branched alkyl substituents produce a fundamentally different and generally inferior aroma quality compared to straight-chain analogs [1], meaning a simple swap to a straight-chain congener does not reproduce the target sensory profile. Moreover, the compound exists as a defined stereoisomer; racemic or diastereomeric mixtures may exhibit divergent odor character and intensity, as enantiomeric pairs of structurally related lactones have been shown to elicit markedly different olfactory responses [2]. Therefore, procurement without precise stereochemical specification risks delivering a product with uncharacterized performance.

Quantitative Evidence for Differentiated Selection of 2-Isobutyl-gamma-valerolactone (CAS 72845-84-2)


Branched α-Isobutyl Substitution Produces Inferior Odor Quality Compared to Straight-Chain α-Alkyl Congeners

In a systematic study of 58 γ-butyrolactone derivatives, Obata (1953) established that branching in the alkyl substituent consistently diminishes aroma quality relative to straight-chain analogs. This class-level SAR indicates that 2-isobutyl-gamma-valerolactone, bearing a branched α-isobutyl group, will exhibit an inferior odor profile compared to straight-chain α-alkyl γ-lactones of comparable molecular weight, such as α-n-butyl-γ-valerolactone. The branched isobutyl moiety is explicitly noted as producing a weaker, less desirable aroma. [1]

Structure–odor relationship γ-Lactone aroma Alkyl branching effect

Defined (3R,5R) Stereochemistry Differentiates This Compound from Racemic or Diastereomeric Mixtures Commercially Available Under Different CAS Numbers

2-Isobutyl-gamma-valerolactone (CAS 72845-84-2) specifically corresponds to the (3R,5R)-configured diastereomer, with both stereocenters defined . This differentiates it from the racemic or mixed stereoisomer forms that may be listed under alternative CAS numbers or generic chemical names. In the closely related whisky lactone series (5-butyl-4-methyl-4,5-dihydro-2(3H)-furanone), the (3S,4S) and (3R,4R) enantiomers exhibit distinct odor thresholds differing by over an order of magnitude and qualitatively different odor descriptors [1]. Procurement of the stereochemically defined CAS 72845-84-2 ensures reproducibility in applications where stereochemistry influences biological or sensory activity.

Chiral lactone Stereochemical purity Enantiomer-specific procurement

Absence of Regulatory Food-Grade Approvals and Natural Occurrence Data Differentiates This Compound from Naturally-Occurring Flavor Lactones

Database records indicate that 2-isobutyl-gamma-valerolactone has no FEMA number, no JECFA food flavoring evaluation, no DG SANTE food flavouring listing, and is explicitly noted as 'not found in nature' [1]. This stands in contrast to structurally related γ-lactones such as γ-valerolactone (FEMA 3103), γ-decalactone (FEMA 2360), and γ-dodecalactone (FEMA 2400), which are established food-grade flavor ingredients with defined regulatory status and recognized natural occurrence. For industrial users developing flavor formulations, this regulatory gap represents a critical selection criterion.

Flavor regulation FEMA GRAS Natural occurrence

Application Scenarios for 2-Isobutyl-gamma-valerolactone (CAS 72845-84-2) Based on Verified Evidence


Stereochemical Reference Standard for Chiral Lactone Analysis

Procurement of CAS 72845-84-2 as a structurally authenticated (3R,5R)-configured α-isobutyl-γ-lactone supports its use as a reference standard in chiral chromatographic method development or as a starting material for stereochemical structure–activity relationship (SAR) studies. The defined stereochemistry, confirmed by ChemSpider records , enables consistent inter-laboratory comparison that would be impossible with unspecified stereoisomer mixtures.

Non-Food Fragrance Research and Headspace Analysis of Branched Lactone Odorants

For fragrance research specifically targeting the olfactory character of branched α-alkyl lactones, this compound provides a pure, synthetically accessible exemplar. The established class-level SAR indicating that branched substituents produce inferior yet distinctly different odor character compared to straight-chain lactones [1] positions this compound as a valuable tool for probing the contribution of α-branching to lactone odor perception in non-consumer-product applications.

Synthetic Intermediate for α-Substituted γ-Lactone Derivatives

Patents describing α-alkyl lactone synthesis provide general methodologies applicable to the preparation and further functionalization of α-isobutyl-γ-lactones [2]. This compound can serve as a scaffold for derivatization in medicinal chemistry or agrochemical lead generation, where the α-isobutyl-γ-methyl substitution pattern offers a distinct steric and electronic profile compared to unsubstituted or straight-chain γ-lactones.

Environmental Fate and Biodegradation Studies of Branched Lactones

The branched alkyl structure of 2-isobutyl-gamma-valerolactone, combined with its known water solubility estimate of ~1603 mg/L at 25 °C [3], makes it a candidate for comparative environmental fate studies against straight-chain γ-lactones such as γ-valerolactone and γ-caprolactone, which have been characterized for biofuel and green solvent applications [4].

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